Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride
Description
Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride is a bicyclic spiro compound featuring a unique fused oxa-aza ring system. Its molecular formula is C₇H₁₀ClNO₃ (CAS: 138062-77-8), with a molecular weight of 191.61 g/mol . The spiro[3.4]octane core integrates a five-membered oxa (oxygen-containing) ring and a four-membered aza (nitrogen-containing) ring, with a methyl ester group and a chloride counterion. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate or pharmacological research tool, particularly for exploring bioactive spirocyclic scaffolds .
Properties
IUPAC Name |
methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-7(10)6-2-8(12-3-6)4-9-5-8;/h2,9H,3-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABQUDSZIJDONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2(CNC2)OC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Spirocore Formation
Iodocyclization of Alcohol Precursors
A foundational method involves iodocyclization of alcohol precursors to construct the spirocyclic framework. As demonstrated by Semanticscholar, iodocyclization employs NaHCO₃ and I₂ in acetonitrile to generate iodinated intermediates. For example:
- Alcohol substrate (e.g., 5-oxa-2-azaspiro[3.4]oct-7-en-7-ol) is treated with 3 equiv I₂ and NaHCO₃ in dry CH₃CN at 0°C, followed by warming to room temperature.
- The reaction achieves 91% yield for analogous iodospirocycles, with purification via distillation or chromatography.
This method’s efficacy stems from iodine’s dual role as an electrophile and leaving group, facilitating ring closure. Subsequent hydrolysis and esterification introduce the methyl ester moiety.
Phase Transfer Catalysis (PTC) for Two-Step Cyclization
A patent by CN112321599A outlines a scalable two-step approach using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst:
- First cyclization : Bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal in DMF at 70–100°C for 12–24 hours, forming the spirocyclic nitrile intermediate.
- Reduction and salt formation : The nitrile is reduced with LiAlH₄ in THF, followed by HCl treatment to yield the hydrochloride salt.
Table 1: Optimization of PTC Cyclization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst Loading | 0.15 equiv TBAB | +15% |
| Temperature | 90°C | +20% |
| Solvent | DMF | +25% vs. MeCN |
The Petasis reaction, as detailed in PMC4262224, enables simultaneous introduction of amine and ester groups. For spirocycles:
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base (methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate) is treated with HCl gas or concentrated HCl in anhydrous ether or THF:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- IUPAC Name : 5-Oxa-2-azaspiro[3.4]octan-7-carboxylic acid hydrochloride
- CAS Number : 2248274-75-9
- Structural Features : The compound features a spirocyclic structure that contributes to its unique chemical properties, making it a versatile building block in synthetic chemistry.
Medicinal Chemistry
Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have indicated that derivatives of spirocyclic compounds can exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Neuropharmacology : The compound's structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to the development of drugs targeting neurological disorders .
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex molecules:
- Building Block for Heterocycles : It is utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical chemistry for drug discovery. For instance, the spirocyclic framework can be modified to yield compounds with diverse biological activities .
Drug Discovery
Ongoing research highlights the potential of this compound in drug discovery processes:
- Scaffold for Novel Drugs : The unique spirocyclic structure allows for the modification and optimization of pharmacological properties, making it a promising scaffold in drug design .
Case Study 1: Synthesis of Derivatives
A recent study focused on synthesizing derivatives of methyl 5-oxa-2-azaspiro[3.4]octane, demonstrating its utility as a precursor for creating compounds with enhanced biological activity. The derivatives were evaluated for their antimicrobial efficacy against various pathogens, showing promising results that warrant further investigation into their therapeutic potential .
Case Study 2: Neuropharmacological Screening
Another research initiative explored the neuropharmacological effects of compounds derived from methyl 5-oxa-2-azaspiro[3.4]octane. The findings suggested that certain modifications to the core structure could enhance binding affinity to dopamine receptors, indicating potential applications in treating disorders such as depression and schizophrenia .
Mechanism of Action
The mechanism of action of Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride necessitates comparisons with analogous spirocyclic and bicyclic compounds. Below is a detailed analysis:
Structural Analogues
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral spiro compounds like methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate (logP = 1.2) .
- Stability: The spiro[3.4]octane framework confers rigidity, reducing ring strain compared to smaller spiro[2.4]heptane derivatives (e.g., 7-amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride, CAS: 915795-01-6) .
- Synthetic Accessibility : The target compound’s synthesis involves fewer steps than bicyclic β-lactams (e.g., mezlocillin derivatives), which require complex stereochemical control .
Pharmacological Relevance
- Target Selectivity : Unlike thiadiazole-containing bicyclic antibiotics (e.g., mezlocillin), methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate lacks β-lactam moieties, making it resistant to bacterial β-lactamase enzymes .
- Bioactivity : The spirocyclic structure mimics peptide turn motifs, similar to 8-O-acetylshanzhiside methyl ester, which is used in neurological and anti-inflammatory studies .
Commercial Availability and Cost
- Pricing : High purity (>95%) samples of methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride are priced at €793/g (1g scale), reflecting its niche research utility. In contrast, simpler spiro derivatives (e.g., 5-oxa-2-azaspiro[3.4]octane hydrochloride) cost €497/g .
- Suppliers : Major suppliers include Enamine Ltd, Parchem, and CymitQuimica, with CAS numbers and structural variants cataloged extensively .
Biological Activity
Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride, a compound with the CAS number 2490430-15-2, is gaining attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
- Molecular Formula : C9H15ClN2O2
- Molecular Weight : 208.68 g/mol
- CAS Number : 2490430-15-2
- Physical State : Oil at room temperature
- Purity : 95%
The unique spirocyclic structure of methyl 5-oxa-2-azaspiro[3.4]oct-7-ene facilitates its interaction with various biological targets, particularly enzymes and receptors. The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting signal transduction processes.
- Receptor Modulation : Its structural features allow it to bind selectively to various receptors, influencing cellular responses and biological outcomes.
Biological Activities
Research indicates that methyl 5-oxa-2-azaspiro[3.4]oct-7-ene exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects.
Anticancer Potential
There is emerging evidence suggesting that methyl 5-oxa-2-azaspiro[3.4]oct-7-ene may have anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
Insecticidal Activity
Research has highlighted the insecticidal properties of related compounds within the spirocyclic class. Preliminary studies suggest that methyl 5-oxa-2-azaspiro[3.4]oct-7-ene may exhibit similar activity against agricultural pests, making it a candidate for development as a bio-pesticide.
Case Studies
- Antimicrobial Efficacy :
-
Anticancer Activity :
- In a cell viability assay conducted on human breast cancer cell lines (MCF7), treatment with methyl 5-oxa-2-azaspiro[3.4]octane resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM .
- Insecticidal Properties :
Research Applications
Methyl 5-oxa-2-azaspiro[3.4]octane is being explored for various applications in scientific research:
- Drug Development : Its unique structure makes it an attractive scaffold for developing new therapeutic agents targeting specific diseases.
- Chemical Synthesis : It serves as a building block in organic synthesis, facilitating the creation of more complex molecules with potential biological activity.
- Agricultural Chemistry : Given its insecticidal properties, this compound could be utilized in formulating new bio-pesticides aimed at sustainable agriculture.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride, and how are they addressed methodologically?
- Answer : The synthesis of this spirocyclic compound involves multi-step reactions, including ring-closing strategies and functional group protection/deprotection. Key challenges include controlling stereochemistry (e.g., avoiding racemization) and achieving high yields of the spirocyclic core. Reaction conditions such as temperature (e.g., low-temperature nucleophilic substitutions) and pH (for acid-sensitive intermediates) are tightly controlled. Post-synthesis purification often requires chromatography or crystallization in non-polar solvents to isolate the hydrochloride salt . Analytical techniques like NMR and mass spectrometry are critical for confirming structural integrity .
Q. How is the structural characterization of this compound validated in academic research?
- Answer : Structural validation relies on:
- NMR Spectroscopy : Assigning peaks for the spirocyclic core, ester group, and azetidine/oxa moieties.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion at m/z 158.08118 ).
- Collision Cross-Section (CCS) Data : Predicted CCS values (e.g., 133.6 Ų for [M+H]+) aid in distinguishing isomers during LC-MS analysis .
Table: Predicted CCS values for adducts (from ):
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 158.08118 | 133.6 |
| [M+Na]+ | 180.06312 | 137.1 |
Q. What pharmacological applications justify academic interest in this compound?
- Answer : Derivatives of 5-oxa-2-azaspiro[3.4]octane are explored as M4 muscarinic acetylcholine receptor agonists, with potential applications in neurodegenerative disorders (e.g., Alzheimer’s) and schizophrenia . The spirocyclic scaffold enhances metabolic stability and binding specificity compared to linear analogs .
Advanced Research Questions
Q. How do stereochemical variations in the spirocyclic core impact biological activity?
- Answer : Stereochemistry at the azetidine-oxa junction (e.g., rac-(2R,4S) vs. other configurations) influences receptor binding affinity and selectivity. Computational docking studies (e.g., using Schrödinger Suite) paired with enantioselective synthesis (e.g., chiral catalysts) are used to optimize activity. For example, Novartis patents highlight specific stereoisomers with enhanced M4 agonism .
Q. What discrepancies exist between predicted and experimental physicochemical data, and how are they resolved?
- Answer : Predicted CCS values (e.g., 133.6 Ų for [M+H]+ ) may deviate from experimental ion mobility spectrometry (IMS) results due to solvent effects or conformational flexibility. Researchers calibrate IMS instruments with known standards (e.g., tetraalkylammonium salts) and use molecular dynamics simulations to account for gas-phase vs. solution-phase structural differences .
Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?
- Answer : Scale-up requires:
- Flow Chemistry : Continuous processing to maintain precise temperature/pH control .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent polarity, catalyst loading) .
- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect impurities early .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Answer : SAR studies involve:
- Analog Synthesis : Modifying substituents (e.g., replacing the methyl ester with amides or ketones) .
- Biological Assays : Functional cAMP or calcium flux assays to quantify M4 receptor activation .
- Computational Modeling : QSAR models to predict logP, solubility, and binding energy .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
